Monobenzyl Miglustat
CAS No.:
Cat. No.: VC18545869
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO4 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | (3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol |
| Standard InChI | InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1 |
| Standard InChI Key | RLOTVLURSAVYFH-BACDZXNISA-N |
| Isomeric SMILES | CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O |
| Canonical SMILES | CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Structure and Mechanism of Action
Monobenzyl Miglustat, chemically designated as N-butyl-1-deoxynojirimycin, is an imino sugar analogue of D-glucose. Its structure features a piperidine ring with hydroxyl groups substituted at specific positions and a benzyl group attached to one oxygen atom . This modification distinguishes it from miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol), which lacks the benzyl group .
The compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), an enzyme responsible for synthesizing glycosphingolipids (GSLs). By inhibiting GCS, Monobenzyl Miglustat reduces the accumulation of glucosylceramide in lysosomes, a hallmark of Gaucher disease . This mechanism also impacts calcium homeostasis, potentially ameliorating neurodegenerative symptoms in Niemann-Pick type C disease.
Clinical Applications and Efficacy
Neurodegenerative Disorders
Preclinical studies suggest miglustat modulates calcium signaling in neuronal cells, reducing apoptosis in Niemann-Pick type C models. Monobenzyl Miglustat’s structural similarity positions it as a candidate for central nervous system (CNS)-targeted therapies, though clinical data remain absent.
Pharmacokinetics and Drug Interactions
Miglustat is primarily metabolized by CYP2D6 and CYP3A4 isoforms, with a half-life of 6–7 hours . Co-administration with CYP inhibitors (e.g., fluoxetine) or inducers (e.g., rifampicin) may alter plasma concentrations. The benzyl group in Monobenzyl Miglustat could influence metabolic stability, necessitating tailored dosing regimens.
Comparative Analysis with Related Compounds
Future Directions and Challenges
-
Synthetic Optimization: Developing selective benzylation methods to produce Monobenzyl Miglustat efficiently.
-
Preclinical Testing: Evaluating blood-brain barrier penetration and toxicity in animal models.
-
Clinical Trials: Assessing efficacy in neuronopathic Gaucher and Niemann-Pick type C disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume